molecular formula C10H16O5 B1591510 Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate CAS No. 99974-66-0

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

Cat. No. B1591510
CAS RN: 99974-66-0
M. Wt: 216.23 g/mol
InChI Key: HCVGFHCQRXXAGH-UHFFFAOYSA-N
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Description

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C10H16O5 . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate involves several steps. One method involves the addition of hydrogen bromide to diethyl allylmalonate, followed by cyclization with sodium ethylate . Another method involves the use of palladium dihydroxide in ethanol, followed by filtration and purification .


Molecular Structure Analysis

The molecular structure of diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is represented by the InChI code 1S/C10H16O5/c1-3-14-8 (12)10 (5-7 (11)6-10)9 (13)15-4-2/h7,11H,3-6H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms.


Physical And Chemical Properties Analysis

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate is a liquid at room temperature . It has a molecular weight of 216.23 . The compound is sealed in dry conditions and stored at 2-8°C .

Scientific Research Applications

Synthesis and Molecular Transformations

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate has been extensively studied in the field of organic chemistry for its role in the synthesis of various molecular structures. For instance, Buchanan and Young (1973) investigated the mechanism of a transannular acylation, which can be an important reaction in synthetic organic chemistry (Buchanan & Young, 1973). Similarly, Cochrane et al. (1969) examined the rearrangement of 3-oxaspiro[3,3]heptanes to 3-oxabicyclo[3,1,1]heptanes, showing the versatility of this compound in synthesizing complex molecular structures (Cochrane, Pauson, & Stevens, 1969).

Applications in Medicinal Chemistry

This compound also finds applications in medicinal chemistry. For example, Pavlova et al. (2023) explored the use of derivatives of 3-hydroxycyclobutane-1,1-dicarboxylic acid in designing potential anticancer drugs, showing its significance in the development of new therapeutic agents (Pavlova et al., 2023).

Chemical Reactions and Properties

In the realm of chemical reactions and properties, Niwayama and Houk (1992) synthesized methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid, demonstrating the compound's usefulness in creating new chemical entities (Niwayama & Houk, 1992). Additionally, the research by Yao, Yu-ren, and Jia-jia (2005) on the synthesis of 1,1-dibromocyclobutanes highlights the compound's role in creating structurally diverse cyclobutane derivatives (Yao, Yu-ren, & Jia-jia, 2005).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-3-14-8(12)10(5-7(11)6-10)9(13)15-4-2/h7,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVGFHCQRXXAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563392
Record name Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate

CAS RN

99974-66-0
Record name Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (158) (1.43 g, 4.7 mmol) in EtOH (18 mL) was added 10% palladium on carbon (143 mg) and the mixture was hydrogenated with a H2 balloon for 12 hours at room temperature. The catalyst was removed by filtration using celite, washed with ethyl acetate and EtOH and the solvent was removed under reduced pressure. The crude product was purified via column chromatography using hexanes/ethyl acetate as eluent to yield diethyl 3-hydroxycyclobutane-1,1-dicarboxylate (159). 1H NMR (400 MHz, CD2Cl2) δ 4.4-4.32 (m, 1H), 4.21 (qd, J=7.2, 2.0 Hz, 4H), 2.89-2.84 (m, 2H), 2.46-2.41 (m, 2H), 2.20 (d, J=6.4 Hz, 1H), 1.27 (t, J=7.2 Hz, 6H). MS m/z 217.1 (M+1)+.
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
143 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
W Tian, L He - Research on Chemical Intermediates, 2015 - Springer
Four water-soluble dia(m)mine platinum complexes with 3-oxo-cyclobutane- 1,1-dicarboxylate as the leaving group have been synthesized. These compounds were evaluated for their …
Number of citations: 7 link.springer.com
J Zhao, S Gou, F Liu - Chemistry–A European Journal, 2014 - Wiley Online Library
Two platinum(II) complexes, DN603 and DN604, were designed and prepared by using 3‐oxocyclobutane‐1,1‐dicarboxylate as a ligand. The compounds were prepared according to …
J Zhao, S Gou, Y Sun, L Fang, Z Wang - Inorganic Chemistry, 2012 - ACS Publications
Six novel platinum(II) complexes 1–6 bearing different furoxan moieties as nitric oxide (NO) donors have been designed, synthesized, and characterized by elemental analysis and 1 H …
Number of citations: 74 pubs.acs.org

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